7432-S-trans sodium salt
Description
Contextualizing Ceftibuten (B193870) as a Third-Generation Cephalosporin (B10832234) in Academic Inquiry
Ceftibuten is a potent, orally administered third-generation cephalosporin antibiotic. nih.gov It is recognized for its bactericidal action, which it achieves by inhibiting the synthesis of the bacterial cell wall. drugbank.com This class of antibiotics is characterized by the β-lactam ring in their structure and includes penicillins, cephalosporins, monobactams, and carbapenems. frontiersin.org Ceftibuten is structurally similar to other oral and parenteral cephalosporins that possess an aminothiazolyl side chain, a feature that enhances antibacterial activity, especially against Enterobacteriaceae, and provides stability against many β-lactamases. antiinfectivemeds.com
Academic research has extensively documented Ceftibuten's effectiveness against a wide spectrum of Gram-negative and certain Gram-positive pathogens. medchemexpress.com It is primarily used for treating mild to moderate respiratory tract infections, acute bacterial otitis media, pharyngitis, and tonsillitis. antiinfectivemeds.comfda.gov The drug is commercially available as ceftibuten dihydrate and is administered as the cis-isomer. antiinfectivemeds.comrxlist.com
Significance of Investigating Specific Isomeric and Labeled Forms in Research
The study of specific isomers, such as the 7432-S-trans sodium salt, and isotopically labeled forms of antibiotics is paramount in pharmaceutical research for several reasons.
In the body, the administered cis-isomer of Ceftibuten undergoes partial conversion to its trans-isomer, which has been identified as this compound. wikidoc.orgfda.gov Research has shown that this trans-isomer is significantly less potent than the cis-form, possessing approximately one-eighth of the antimicrobial activity. nih.govdrugbank.comfda.gov This disparity in potency underscores the critical importance of stereochemistry in drug efficacy. The geometric arrangement of atoms in the cis and trans isomers directly impacts their ability to bind to the target proteins in the bacterial cell wall.
Furthermore, the use of isotopically labeled compounds, such as those containing ¹³C or deuterium (B1214612), is a powerful tool in modern research. acs.orgfrontiersin.org Labeled compounds are instrumental in:
Mechanistic Studies: Elucidating the precise mechanisms of antibiotic action and resistance. acs.org
Metabolic Tracking: Following the metabolic fate of a drug within an organism. frontiersin.org
Pharmacokinetic Analysis: Accurately determining absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Antimicrobial Susceptibility Testing: Developing rapid and accurate methods to determine if a bacterium is resistant or susceptible to an antibiotic. frontiersin.orgacs.org
The synthesis and analysis of impurities and related compounds, including isomers, are also crucial for quality control, method validation, and stability studies in drug development. synzeal.com
Overview of Advanced Research Themes for β-Lactam Antibiotics
The field of β-lactam antibiotic research is continually evolving to address the significant global challenge of antimicrobial resistance (AMR). frontiersin.org Key areas of advanced research include:
Development of Novel β-Lactamase Inhibitors: A primary mechanism of bacterial resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. nih.gov A major research focus is the discovery and development of new inhibitors that can be co-administered with existing β-lactams to protect them from degradation and restore their efficacy. frontiersin.org
Modification of Existing Antibiotics: Researchers are exploring chemical modifications to the core structure of β-lactam antibiotics to enhance their stability against β-lactamases, expand their spectrum of activity, and overcome other resistance mechanisms like efflux pumps. mdpi.com
Understanding Resistance Mechanisms: In-depth studies at the molecular level are crucial to understand the diverse and evolving mechanisms of bacterial resistance. This includes investigating alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. nih.gov
Innovative Drug Delivery Systems: Research into novel drug delivery systems aims to improve the pharmacokinetic and pharmacodynamic properties of β-lactam antibiotics, ensuring they reach the site of infection at effective concentrations.
Biosynthetic Engineering: Scientists are exploring the biosynthetic pathways of β-lactam antibiotics to potentially create novel compounds with improved properties. pnas.org
The study of compounds like this compound contributes significantly to this broader research landscape by providing detailed insights into the behavior of a widely used antibiotic, thereby informing the design of future antimicrobial strategies.
Detailed Research Findings
| Isomer | Relative Antimicrobial Potency | Predominance in Plasma and Urine | Terminal Half-Life |
| cis-Ceftibuten | High | Predominant form nih.govdrugbank.comwikidoc.orgfda.gov | ~2.17 - 2.5 hours nih.govasm.org |
| This compound (trans-Ceftibuten) | Approximately 1/8th of the cis-isomer nih.govdrugbank.comwikidoc.orgfda.gov | Metabolite, present in lower concentrations asm.org | ~3.19 hours nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
97518-16-6 |
|---|---|
Molecular Formula |
C15H12N4Na2O6S2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1 |
InChI Key |
BZEMMXYCXPPDCE-BATFEWGOSA-L |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification Research of Ceftibuten and Analogues
Historical and Modern Synthetic Pathways for Ceftibuten (B193870)
The synthesis of Ceftibuten has historically been approached from two primary starting materials: penicillin and Cephalosporin (B10832234) C. These routes involve complex chemical transformations to construct the core cephalosporin structure and append the necessary side chains.
Penicillin-Derived Routes
Early manufacturing processes for Ceftibuten utilized penicillin as the starting material. acs.orgacs.org This approach involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins. acs.org A key intermediate in this pathway is diphenylmethyl 7(R)-amino-3-cephem-4-carboxylate, which is derived from penicillin G sulfoxide (B87167). acs.orgacs.org This multi-step process, while effective, can be intricate and costly due to the chemical manipulations required for the ring expansion. acs.orgacs.org
Cephalosporin C-Derived Routes
More contemporary and cost-effective methods for Ceftibuten synthesis have shifted towards using Cephalosporin C as the starting material. acs.orgacs.orgacs.org Cephalosporin C, being a naturally fermented product, provides a pre-formed cephalosporin nucleus, thereby circumventing the need for the challenging ring expansion step. acs.org A significant development in this area was the identification of 3-acetoxymethyl-7(R)-glutaroylaminoceph-3-em-4-carboxylic acid 1(S)-oxide as a superior intermediate, which can be readily obtained from Cephalosporin C broths. acs.orgresearchgate.netscilit.com An electrochemical reduction process has been a key step in converting Cephalosporin C-derived intermediates into precursors for Ceftibuten. acs.orgresearchgate.net This all-aqueous process is also noted for its environmental benefits. acs.org
Stereoselective Synthesis Approaches for Ceftibuten Isomers
The biological activity of Ceftibuten is highly dependent on its stereochemistry, with the cis-isomer exhibiting significantly greater antibacterial potency than the trans-isomer. pharmacompass.com Therefore, stereoselective synthesis is crucial. Research has shown that the intestinal transport of Ceftibuten is also stereoselective, with the cis-isomer being actively transported while the trans-isomer is not. asm.org
Various stereoselective synthesis strategies have been explored. For instance, electrochemical methods have been employed to achieve diastereoselective synthesis of β-lactams, the core structural motif of cephalosporins. d-nb.info The stereochemical outcome of these reactions can be influenced by factors such as the choice of base and reaction conditions. d-nb.info Additionally, methods for the stereoselective synthesis of the four possible isomers of related compounds have been developed, often employing key reactions like aldol-type reactions and Lewis acid-mediated lactamization to control the stereochemistry. nih.gov
Research on Impurity Synthesis and Characterization Relevant to 7432-S-trans sodium salt
During the synthesis and storage of Ceftibuten, various impurities can be formed. One of the notable impurities is the trans-isomer of Ceftibuten, also referred to as (E)-Ceftibuten. synzeal.com The sodium salt of this trans-isomer is known as this compound. researchgate.nettlcstandards.com The antibacterial activity of the trans-isomer is reported to be approximately 1/4 to 1/8 that of the cis-isomer.
The formation of impurities like the trans-isomer can occur under certain conditions. For example, about 10% of Ceftibuten can be converted to its trans-isomer. pharmacompass.com The synthesis of Ceftibuten-related impurities is often necessary for their use as reference standards in analytical methods to ensure the quality and purity of the final drug product. synzeal.com The synthesis of one such impurity, Ceftibuten Related Impurity 9, starts with methyl 2-(2-aminothiazol-4-yl) acetate (B1210297) and involves acylation, condensation, and hydrolysis steps. smolecule.com Another related impurity, CRI-3, can form as a dimeric or trimeric polymer under suboptimal reaction conditions.
Exploration of Isotopic Labeling Methodologies for Ceftibuten and Analogues
Isotopic labeling is a powerful technique used in pharmaceutical research to study metabolic pathways, reaction mechanisms, and for quantitative analysis. acs.orgnih.govacs.org
Site-Specific Isotope Incorporation Strategies
Researchers have developed methods for the site-specific incorporation of stable isotopes, such as ¹³C, into β-lactam antibiotics like penicillins and cephalosporins. acs.orgnih.gov One biosynthetic strategy involves the replacement of sulfur with 1-¹³C-L-cysteine, leading to high isotopic incorporation into the β-lactam carbonyl group of penicillin G and cefotaxime, a cephalosporin. acs.orgnih.gov This allows for detailed biophysical studies, including NMR and IR spectroscopy, to investigate the interactions of these antibiotics with their protein targets. acs.orgnih.govacs.org
While there are commercially available Ceftibuten standards labeled with stable isotopes like Deuterium (B1214612) (²H), ¹³C, and ¹⁵N, the development of biosynthetic routes for site-specific labeling of the core structure remains an active area of research. axios-research.com These labeled compounds are crucial for bioanalytical studies and mass spectrometry-based quantification. axios-research.com Studies have also utilized ¹⁴C labeling to investigate the biosynthesis of penicillin N and cephalosporin C, demonstrating that L-valine is a direct precursor. researchgate.net
Biosynthetic Labeling Approaches for Cephalosporin Frameworks
The biosynthesis of cephalosporins, a class of β-lactam antibiotics, has been extensively studied using biosynthetic labeling techniques. nih.govchemrxiv.orgruhr-uni-bochum.de These methods involve the use of isotopically labeled precursors to trace the metabolic pathways leading to the formation of the complex cephalosporin structure. nih.govchemrxiv.orgkit.edu The core of the cephalosporin molecule is derived from three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine. ruhr-uni-bochum.deam-online.org
Isotopic labeling studies have been crucial in elucidating the intricate steps of cephalosporin biosynthesis. By feeding microorganisms like Acremonium chrysogenum with amino acids labeled with stable isotopes such as ¹³C or ¹⁵N, or radioactive isotopes like ¹⁴C, researchers can track the incorporation of these labels into the final antibiotic product. nih.govam-online.orgnih.gov This approach has confirmed that the β-lactam carbonyl group originates from the carboxylate group of cysteine. nih.gov
One notable application of this technique was the development of a biosynthetic strategy for the site-specific incorporation of a ¹³C label into the β-lactam carbonyl of Cephalosporin C. nih.govchemrxiv.org This was achieved by using 1-¹³C-L-cysteine as a precursor, which resulted in high isotopic incorporation. nih.govchemrxiv.org Such labeled molecules are invaluable tools for biophysical studies, such as NMR and IR difference spectroscopy, to investigate the interactions between the antibiotic and its bacterial targets, like β-lactamase enzymes. nih.govchemrxiv.org
The biosynthesis of Cephalosporin C begins with the condensation of the three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). am-online.org This is followed by oxidative cyclization to form isopenicillin N, which is then epimerized and further modified to yield Cephalosporin C. am-online.org Labeling studies have not only confirmed this general pathway but have also helped to identify key intermediates and the enzymes involved in each step. researchgate.netresearchgate.net For example, the incorporation of labeled methionine has been shown to be involved in the formation of the methoxyl group in certain cephalosporin analogues. nih.govnih.gov
The following table summarizes the key amino acid precursors for the cephalosporin framework and the isotopes that have been used in labeling studies to investigate the biosynthetic pathway.
Table 2: Precursors and Isotopes in Cephalosporin Biosynthetic Labeling Studies
| Precursor Amino Acid | Isotope Used for Labeling | Purpose of Labeling | Reference |
|---|---|---|---|
| L-Cysteine | ¹³C, ¹⁴C, ³H, ¹⁵N | To trace the origin of the β-lactam ring atoms and the sulfur atom. | nih.govnih.govdntb.gov.ua |
| L-Valine | ¹³C, ¹⁴C, ³H, ¹⁵N | To follow the incorporation into the dihydrothiazine ring of the cephalosporin nucleus. | nih.govdntb.gov.ua |
| L-α-Aminoadipic acid | ¹⁴C | To study the formation of the side chain. | nih.gov |
| L-Methionine | ¹⁴C | To investigate the origin of the C-7 methoxyl group in some cephalosporins. | nih.govnih.gov |
| Compound Name |
|---|
| This compound |
| Ceftibuten |
| Cephalosporin C |
| L-α-Aminoadipic acid |
| L-Cysteine |
| L-Valine |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |
| Isopenicillin N |
| 3-Acetoxymethyl-7(R)-glutaroylaminoceph-3-em-4-carboxylic acid 1(S)-oxide |
| 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic acid 1(S)-oxide |
| Diphenylmethyl 7(R)-aminoceph-3-em-4-carboxylate |
| L-Methionine |
| Penicillin G |
| Cefotaxime |
| Deacetoxycephalosporin C (DAOC) |
| Deacetylcephalosporin C (DAC) |
| 7-aminocephalosporanic acid (7-ACA) |
Advanced Analytical Methodologies for 7432 S Trans Sodium Salt Research
Spectroscopic Research Techniques for Ceftibuten (B193870) and its Variants
Spectroscopic methods are fundamental in elucidating the structural and electronic properties of 7432-S-trans sodium salt and related compounds. These techniques provide critical data for identification and structural analysis.
Ultraviolet-Visible Spectrophotometry in Research Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of ceftibuten and its isomers. The method is based on the principle that these compounds absorb light in the UV-Vis region of the electromagnetic spectrum.
In research, the absorption spectrum of a ceftibuten solution in a suitable buffer, such as 0.1 mol/L phosphate (B84403) buffer (pH 8.0), is determined. nihs.go.jp Ceftibuten typically exhibits a maximum absorption wavelength (λmax) between 261 nm and 265 nm. nihs.go.jp This characteristic absorption allows for its quantification in various samples. For instance, a high-performance liquid chromatography (HPLC) method coupled with UV detection at 254 nm has been developed for the analysis of ceftibuten and its trans-isomer in plasma and urine. nih.gov Another study utilized UV detection at 228 nm for the determination of ceftibuten in bulk and pharmaceutical dosage forms. ijpra.comwalshmedicalmedia.com
The development of spectrophotometric methods often involves the use of specific reagents to produce a colored chromogen that can be measured at a specific wavelength. One such method for ceftibuten involves its reaction with Folin-Ciocalteu (F-C) reagent in an alkaline medium, resulting in a blue-colored product with an absorption maximum at 798 nm. semanticscholar.orgresearchgate.net This method has been shown to be linear over a concentration range of 10-50 mcg/mL. semanticscholar.orgresearchgate.net
Table 1: UV-Vis Spectrophotometry Parameters for Ceftibuten Analysis
| Parameter | Value | Reference |
| Maximum Absorption (λmax) | 261 - 265 nm | nihs.go.jp |
| Detection Wavelength (HPLC-UV) | 254 nm | nih.gov |
| Detection Wavelength (HPLC-UV) | 228 nm | ijpra.comwalshmedicalmedia.com |
| Detection Wavelength (F-C Reagent) | 798 nm | semanticscholar.orgresearchgate.net |
| Linearity Range (F-C Reagent) | 10-50 mcg/mL | semanticscholar.orgresearchgate.net |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including ceftibuten and its derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy is used to identify the proton signals in the molecule. For ceftibuten, the ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal reference is a key identification test. nihs.go.jp Specific spectral features can be used to confirm the structure of the compound and its stereochemistry. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. capes.gov.br The chemical shifts of the carbon atoms in the cephem nucleus are sensitive to substitution at various positions, providing valuable structural information. researchgate.net Studies have utilized ¹³C NMR to investigate the structure-reactivity relationships of cephalosporins. doi.org The use of labeled compounds, such as those incorporating ¹³C, can enhance the sensitivity and specificity of NMR studies, aiding in the detailed analysis of metabolic pathways and degradation products. asm.org
Infrared (IR) Spectroscopy for Structural and Interaction Studies
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nihs.go.jp For ceftibuten, the IR spectrum shows characteristic absorption bands corresponding to its various functional groups.
Key absorption bands for ceftibuten include those for the hydroxyl (O-H) group, the carbonyl (C=O) groups of the β-lactam ring and the carboxylic acid, and the amine (N-H) group. nihs.go.jpnih.gov The IR spectrum of ceftibuten typically exhibits absorption at wavenumbers around 3249 cm⁻¹, 1772 cm⁻¹, 1700 cm⁻¹, 1651 cm⁻¹, and 1544 cm⁻¹. nihs.go.jp
IR spectroscopy is also valuable for studying the interaction of ceftibuten with other molecules, such as metals. researchgate.netingentaconnect.com Changes in the positions of the characteristic IR bands upon complexation can provide insights into the coordination sites of the metal ion with the ceftibuten molecule. researchgate.netingentaconnect.commdpi.com For example, shifts in the C=O stretching vibrations of the β-lactam and carboxylate groups can indicate their involvement in metal binding. researchgate.netmdpi.com
Table 2: Characteristic Infrared Absorption Bands for Ceftibuten
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| ~3249 | N-H stretch | nihs.go.jp |
| ~1772 | C=O stretch (β-lactam) | nihs.go.jp |
| ~1700 | C=O stretch (carboxylic acid) | nihs.go.jp |
| ~1651 | C=O stretch (amide) | nihs.go.jp |
| ~1544 | N-H bend | nihs.go.jp |
Chromatographic Separation and Quantification in Research
Chromatographic techniques are indispensable for the separation and quantification of this compound from complex matrices, such as biological fluids and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of ceftibuten and its trans-isomer. nih.gov Various HPLC methods have been developed and validated for their determination in different samples. nih.govijpra.comwalshmedicalmedia.comnih.goviosrjournals.org
These methods typically employ a reversed-phase column, a suitable mobile phase, and a UV detector. ijpra.comwalshmedicalmedia.comoup.comasm.org The choice of mobile phase, which often consists of a buffer and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. ijpra.comsysrevpharm.orginnovareacademics.in The flow rate and detection wavelength are also optimized to ensure sensitivity and accuracy. ijpra.comwalshmedicalmedia.com For instance, a method for determining ceftibuten in plasma and urine used a reversed-phase column with UV detection and was linear over clinically relevant concentration ranges. nih.gov
Development of RP-HPLC for Research Sample Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of ceftibuten and its related substances. ijpra.comwalshmedicalmedia.comresearchgate.net The development of a robust and reliable RP-HPLC method is crucial for accurate quantification in research samples.
Method development involves optimizing various chromatographic parameters, including the type of stationary phase (e.g., C8 or C18), the composition and pH of the mobile phase, the flow rate, and the column temperature. ijpra.comsysrevpharm.orginnovareacademics.in For example, one developed method used a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (35:65 v/v) at a flow rate of 1.0 mL/min, with detection at 228 nm. ijpra.com This method was found to be linear over a concentration range of 10-80 µg/mL. ijpra.com
Validation of the developed RP-HPLC method is performed according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. ijpra.comwalshmedicalmedia.comnih.gov This includes determining the limit of detection (LOD) and limit of quantification (LOQ). ijpra.comwalshmedicalmedia.com
Table 3: Example of a Developed RP-HPLC Method for Ceftibuten Analysis
| Parameter | Condition | Reference |
| Column | C18, 250mm x 4.6mm, 5µm | ijpra.com |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (35:65) | ijpra.com |
| Flow Rate | 1.0 mL/min | ijpra.com |
| Detection | UV at 228 nm | ijpra.com |
| Retention Time | 2.435 min | ijpra.com |
| Linearity Range | 10-80 µg/mL | ijpra.com |
| Limit of Detection (LOD) | 0.11 µg/mL | ijpra.com |
| Limit of Quantification (LOQ) | 0.34 µg/mL | ijpra.com |
Mass Spectrometry for Research and Mechanistic Insights
Mass spectrometry (MS) serves as a pivotal analytical tool in the study of Ceftibuten and its isomers, offering profound insights into bacterial resistance mechanisms and the identification of degradation products. nih.govlcms.cz Coupled with techniques like liquid chromatography (LC) or as a standalone method like MALDI-TOF, MS provides the sensitivity and selectivity required for complex pharmaceutical analysis. nih.govacs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a rapid and powerful tool for detecting antimicrobial resistance. nih.govamegroups.org One advanced application involves the detection of isotopic shifts in bacterial proteins or lipids to determine antibiotic susceptibility. nih.govasm.org This method is not reliant on observing the degradation of the antibiotic itself but rather on monitoring the metabolic state of the bacteria in the presence of the drug. nih.govfrontiersin.org
The principle of this assay, sometimes referred to as MBT-RESIST (MALDI Biotyper Resistance Test), is based on the growth of bacteria in a medium enriched with stable (non-radioactive) isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (in the form of heavy water, D₂O). nih.govfrontiersin.org
Mechanism of Detection :
Bacteria are cultured in parallel in two different media: a standard medium and a medium containing isotopically labeled compounds (e.g., ¹³C-labeled amino acids or D₂O). nih.govfrontiersin.org
In the presence of an antibiotic like Ceftibuten, resistant bacteria will continue to grow and synthesize new proteins and/or lipids. nih.gov This growth leads to the incorporation of the "heavy" isotopes from the medium. nih.govfrontiersin.org
Susceptible bacteria, however, are inhibited by the antibiotic and will not grow or will grow at a significantly reduced rate, thus showing minimal to no incorporation of the heavy isotopes.
When the bacterial proteome or lipid profile is analyzed using MALDI-TOF MS, the mass spectra of the resistant strains will show a characteristic shift to higher mass-to-charge (m/z) ratios due to the incorporated heavy isotopes. nih.govnih.gov The spectra from susceptible strains will lack this mass shift.
This technique allows for the differentiation between susceptible and resistant isolates within a few hours, a significant improvement over traditional methods that require overnight incubation. nih.govfrontiersin.org While this is a universal method for assessing antimicrobial resistance, its principles are directly applicable to studying resistance mechanisms against β-lactam antibiotics, including Ceftibuten and its isomers. amegroups.orgfrontiersin.org
The identification of impurities and degradation products is critical for ensuring the safety and efficacy of pharmaceutical compounds. lcms.cz Hyphenated techniques, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are instrumental in separating, identifying, and quantifying these products. japsonline.commdpi.com
Forced degradation studies are performed under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to predict the degradation pathways of a drug substance. japsonline.comresearchgate.net UPLC-MS/MS is then used to analyze the resulting mixture. The high resolution of UPLC separates the parent drug from its degradants, which are then identified by the mass spectrometer based on their mass-to-charge (m/z) ratio and fragmentation patterns. japsonline.com
A study on Cefepime, another cephalosporin (B10832234), illustrates this process. Cefepime was subjected to forced degradation, and the resulting products were analyzed by UPLC-MS/MS. The parent drug and its degradants were identified by their unique m/z values.
Table 1: Illustrative Degradation Analysis of Cefepime using UPLC-MS/MS
| Compound | Condition | Retention Time (min) | [M+H]⁺ (m/z) | Status |
|---|---|---|---|---|
| Cefepime (Parent) | Standard | 0.82 | 481.35 | - |
| Cefepime Degradant 1 (CD1) | Acidic, Oxidative, Thermal, Neutral, Basic | 0.90 - 0.91 | 179.15 | Degradation Product |
| Cefepime Degradant 2 (CD2) | Acidic, Oxidative, Thermal, Neutral | 0.84 | 241.33 | Degradation Product |
Data derived from a study on Cefepime degradation and is presented for illustrative purposes of the methodology. japsonline.com
This methodology is directly applicable to the study of this compound and Ceftibuten. By determining the m/z ratio of potential degradation products, researchers can elucidate their chemical structures and understand the degradation pathways, which is essential for developing stable formulations. japsonline.comusp.br For instance, LC-MS can distinguish between isomers that may have identical m/z values but different retention times, a crucial capability when studying cis-trans isomerization. mdpi.com
Stability and Degradation Pathway Research of Ceftibuten and Isomers
The stability of Ceftibuten is influenced by its molecular structure, particularly the C7-side chain, which is also the site of isomerization. rsc.orgnih.gov Research into its stability involves examining its conversion between cis and trans isomers and its susceptibility to chemical and enzymatic breakdown.
Ceftibuten is known to undergo reversible isomerization between its cis (Z) and trans (E) forms at the double bond of the C7-side chain. rsc.orgnih.gov This conversion is a significant aspect of its chemical profile as the trans-isomer exhibits reduced antibacterial potency, estimated to be about one-eighth that of the cis-isomer. researchgate.netresearchgate.net
The isomerization occurs in aqueous solutions and is influenced by pH. rsc.orgnih.gov Studies have shown that the rate of isomerization is affected by the dissociation of the carboxylic acid and aminothiazole groups in the C7-side chain, particularly in acidic conditions. nih.gov A proposed mechanism suggests that the cis-trans conversion proceeds through tautomerization, which is facilitated by the deprotonation of the methylene (B1212753) group adjacent to the double bond. rsc.org
This isomerization is not limited to in vitro conditions; the trans-isomer is a known metabolite of Ceftibuten in humans. researchgate.netasm.org Following oral administration of Ceftibuten (the cis-isomer), the trans-isomer is detected in plasma and urine. asm.orgnih.gov
Table 2: Comparative Pharmacokinetic Parameters of cis-Ceftibuten and trans-Ceftibuten After Multiple Doses | Parameter | 400 mg Dose | 600 mg Dose | 800 mg Dose | | :--- | :--- | :--- | :--- | | cis-Ceftibuten | | Cₘₐₓ (mg/L) | 21.7 | 28.1 | 38.8 | | Tₘₐₓ (h) | 2.3 | 2.4 | 2.3 | | t₁/₂ (h) | 2.7 | 2.7 | 3.1 | | trans-Ceftibuten (Metabolite) | | Cₘₐₓ (mg/L) | 1.4 | 1.9 | 2.8 | | Tₘₐₓ (h) | 3.3 | 3.5 | 3.3 | | t₁/₂ (h) | 3.0 | 3.1 | 3.5 | Data represents mean values following multiple twice-daily doses. asm.org
The data shows that while the trans-isomer is consistently present, its peak concentration (Cₘₐₓ) is substantially lower than that of the parent cis-isomer. asm.org However, the trans-isomer exhibits a slightly longer elimination half-life (t₁/₂). asm.org
Beyond isomerization, the stability of Ceftibuten is defined by its resistance to other chemical degradation pathways and, crucially, to enzymatic hydrolysis by bacterial β-lactamases. rsc.orgnih.gov
Chemical Degradation: Forced degradation studies are employed to understand the chemical stability of Ceftibuten under various stress conditions. researchgate.net These studies help identify potential degradation products and pathways, such as hydrolysis of the β-lactam ring, which renders the antibiotic inactive. nih.gov The ethylidene group at the C-7 position of Ceftibuten provides it with enhanced stability against some β-lactamases.
Enzymatic Degradation: A key feature of third-generation cephalosporins is their stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance. patsnap.comnih.gov Ceftibuten has been shown to be highly stable against many common plasmid-mediated β-lactamases and chromosomal class C β-lactamases from certain pathogens. nih.govmdpi.com It behaves as a poor substrate for class A and B β-lactamases when compared to other cephalosporins like cefotaxime. nih.gov This stability is a major contributor to its spectrum of activity. patsnap.com However, some broader spectrum β-lactamase variants can readily hydrolyze Ceftibuten. mdpi.com
Kinetic studies are performed to quantify the interaction between Ceftibuten and various β-lactamases. Parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are determined.
Table 3: Illustrative Kinetic Parameters of Ceftibuten with Various β-Lactamases
| Enzyme (Source) | Class | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |
|---|---|---|---|---|
| TEM-1 (E. coli) | A | 1050 | 0.05 | 0.00005 |
| TEM-10 (E. coli) | A | 190 | 0.09 | 0.00047 |
| SHV-1 (K. pneumoniae) | A | >2000 | - | - |
| P99 (E. cloacae) | C | 120 | 21 | 0.175 |
Data derived from a study on Ceftibuten's stability against β-lactamases. nih.gov
The high Kₘ values and low kcat values for the class A enzymes indicate that Ceftibuten is a poor substrate and is not easily hydrolyzed. nih.gov Conversely, the high kcat value for the class C enzyme from E. cloacae P99 shows that it can effectively hydrolyze the drug. nih.gov This detailed enzymatic research is vital for understanding the spectrum of activity and potential resistance mechanisms to Ceftibuten.
Mechanistic and Pharmacodynamic Research of Ceftibuten and Analogues in Preclinical Models
Elucidation of Molecular Mechanisms of Action
The bactericidal effects of ceftibuten (B193870) are achieved through the disruption of bacterial cell wall integrity, a mechanism common to β-lactam antibiotics. patsnap.com This process involves specific interactions with essential bacterial enzymes and the subsequent halting of vital structural synthesis.
Ceftibuten's primary mode of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. medkoo.comamerigoscientific.com By binding to these proteins, ceftibuten blocks their enzymatic activity. nih.govdrugbank.compediatriconcall.com Preclinical studies have identified a high affinity for several critical PBPs in Gram-negative bacteria like Escherichia coli. nih.gov The primary target for ceftibuten has been identified as PBP 3 (also known as FtsI), with additional binding to PBP 1A and PBP 1B. drugbank.comnih.gov This targeted binding to multiple essential PBPs contributes to its potent bactericidal activity against susceptible pathogens. nih.gov
Table 1: Interaction of Ceftibuten with Penicillin-Binding Proteins (PBPs) in Escherichia coli
| Target Protein | Specific Name | Role in Cell Wall Synthesis | Interaction with Ceftibuten |
| PBP 3 | Peptidoglycan D,D-transpeptidase FtsI | Septum formation during cell division | Primary Target ; high-affinity binding and inhibition drugbank.comnih.gov |
| PBP 1A | Penicillin-binding protein 1A | Peptidoglycan elongation | Secondary Target; binding and inhibition drugbank.com |
| PBP 1B | Penicillin-binding protein 1B | Peptidoglycan elongation | Secondary Target; binding and inhibition drugbank.com |
The binding of ceftibuten to PBPs directly inhibits their transpeptidase function, which is crucial for the cross-linking of peptidoglycan chains that form the bacterial cell wall. patsnap.commedkoo.com This inhibition disrupts the synthesis and repair of the peptidoglycan layer, leading to the formation of a weakened and defective cell wall. patsnap.commedkoo.comamerigoscientific.com The compromised structural integrity renders the bacterium susceptible to osmotic pressure, ultimately causing cell lysis and death. patsnap.comamerigoscientific.com
β-Lactamase Stability and Overcoming Hydrolysis Mechanisms
A key feature of ceftibuten is its stability against many β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. nih.gov This stability is attributed to its molecular structure, specifically the carboxyethylidene moiety at position 7 of the acyl side chain. nih.gov
Ceftibuten demonstrates notable resistance to hydrolysis by many common plasmid-mediated β-lactamases, such as TEM-1 and OXA-2. pediatriconcall.comnih.govdrugbank.com This makes it effective against a variety of bacterial strains that have acquired resistance to other β-lactam antibiotics through these enzymes. medkoo.com However, its stability is not absolute. Ceftibuten is susceptible to hydrolysis by chromosomally-mediated AmpC cephalosporinases (Ambler Class C) produced by organisms such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens. pediatriconcall.comnih.gov Kinetic studies have shown that the Class C β-lactamase from E. cloacae can efficiently hydrolyze ceftibuten. nih.gov
Compared to other oral cephalosporins, ceftibuten shows improved stability against many extended-spectrum β-lactamases (ESBLs). mdpi.com Research has shown that ceftibuten acts as a poor substrate for several Class A ESBLs. nih.gov This inherent stability contributes to its activity against pathogens that produce these resistance enzymes. nih.gov Despite this stability, the increasing prevalence and diversity of ESBLs and serine carbapenemases (like KPC) can compromise the efficacy of ceftibuten when used as a monotherapy, necessitating research into combination strategies. mdpi.com
Table 2: Stability of Ceftibuten against Various β-Lactamase Classes
| β-Lactamase Class | Examples | Ceftibuten Stability | Reference |
| Class A (Penicillinases) | TEM-1, SHV-1 | Generally stable, but some enzymes (TEM-2, SHV-1) may slightly increase MICs. pediatriconcall.comdrugbank.com | |
| Class A (ESBLs) | TEM-derived ESBLs | Relatively stable; acts as a poor substrate compared to other cephalosporins. nih.govmdpi.com | |
| Class B (Metallo-β-lactamases) | VIM, NDM | Poor substrate, but not a primary target for inhibition by ceftibuten itself. nih.gov | |
| Class C (Cephalosporinases) | AmpC | Generally susceptible to hydrolysis, particularly by enzymes from Enterobacter, Citrobacter, and Serratia. pediatriconcall.comnih.govnih.gov | |
| Class D (Oxacillinases) | OXA-1, OXA-2 | Stable against some (OXA-2), while others (OXA-1) may slightly increase MICs. drugbank.com |
Research on Combination Strategies with β-Lactamase Inhibitors
To overcome resistance mediated by β-lactamases, particularly ESBLs, AmpC, and carbapenemases, preclinical research has focused on combining ceftibuten with β-lactamase inhibitors (BLIs). These combinations aim to restore ceftibuten's activity against multidrug-resistant Gram-negative bacteria.
Significant research has been conducted on combining ceftibuten with novel, orally bioavailable BLIs. One such inhibitor is ledaborbactam (formerly VNRX-5236), a cyclic boronate inhibitor. researchgate.netnih.gov Ledaborbactam has been shown to restore ceftibuten's in vitro activity against Enterobacterales that produce a wide range of serine β-lactamases, including ESBLs, KPC, OXA, and AmpC enzymes. nih.gov The addition of ledaborbactam can decrease the minimum inhibitory concentrations (MICs) of ceftibuten by over 1000-fold for some resistant isolates. nih.gov
Another inhibitor under investigation is avibactam (B1665839) , a non-β-lactam diazabicyclooctane. An oral prodrug of avibactam is in development for combination with ceftibuten. researchgate.net Preclinical surveillance studies show that ceftibuten-avibactam has potent activity against a vast majority of ESBL, KPC, OXA-48-like, and AmpC-producing Enterobacterales. researchgate.net The combination is markedly more potent than ceftibuten alone against these resistant organisms. researchgate.net
The established inhibitor clavulanate has also been studied in combination with ceftibuten. In murine infection models, the ceftibuten-clavulanate combination demonstrated efficacy against ESBL-producing Enterobacteriaceae, achieving bacterial stasis in over 90% of isolates with a susceptible MIC to the combination. nih.gov
Table 3: Activity of Ceftibuten in Combination with β-Lactamase Inhibitors against Resistant Enterobacterales
| Inhibitor | Target β-Lactamases | Observed Effect in Preclinical Models | Reference |
| Ledaborbactam | Serine β-lactamases (Class A, C, D) including ESBLs, KPC, AmpC, OXA | Restores ceftibuten activity; >32- to 1024-fold reduction in ceftibuten MICs against resistant isolates. nih.gov | |
| Avibactam | Serine β-lactamases (Class A, C, D) including ESBLs, KPC, AmpC, OXA-48 | Potent activity; inhibits >98% of ESBL-producers and >96% of KPC/OXA-48-producers at ≤8 μg/mL. researchgate.net | |
| Clavulanate | Primarily Class A (ESBLs) | Effective in murine models against ESBL-producers; achieves stasis for isolates with MIC ≤4 mg/L. nih.gov |
Investigating Synergistic Activity with Novel Inhibitors (e.g., Ledaborbactam, Avibactam)
Ceftibuten, an oral third-generation cephalosporin (B10832234), has been the focus of research in combination with novel β-lactamase inhibitors to overcome resistance in Enterobacterales. withpower.comnih.gov Studies have demonstrated that inhibitors like ledaborbactam and avibactam can restore the in vitro activity of ceftibuten against strains producing extended-spectrum β-lactamases (ESBLs), serine carbapenemases, and AmpC enzymes. venatorx.comvenatorx.com
Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, significantly enhances the potency of ceftibuten. venatorx.comresearchgate.net In vitro studies show that the combination is highly active against multidrug-resistant (MDR) Enterobacterales. venatorx.com For instance, against a collection of urinary tract infection isolates, ledaborbactam (at a fixed concentration of 4 µg/mL) lowered the ceftibuten MIC₉₀ (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) by at least 32-fold, from >32 µg/mL to 2 µg/mL. nih.gov Against specific resistant genotypes, ceftibuten-ledaborbactam inhibited 96.3% of CTX-M-9 group isolates and 85.9% of KPC-positive isolates at ≤1 mg/L. venatorx.comnih.gov The combination of ceftibuten with ledaborbactam restored susceptibility in a large percentage of ceftibuten-resistant isolates. researchgate.netvenatorx.com
Similarly, the combination of ceftibuten with avibactam shows potent in vitro activity against cephalosporin non-susceptible isolates. nih.gov Against a global collection of Enterobacterales from urinary tract infections, ceftibuten-avibactam was fourfold more potent than ceftazidime-avibactam based on MIC₅₀/₉₀ values (0.03/0.06 mg/L vs. 0.12/0.25 mg/L). nih.govresearchgate.net This combination inhibited 97.6% of isolates with an ESBL phenotype and 73.7% of carbapenem-resistant Enterobacterales (CRE) at a concentration of ≤ 1 mg/L. nih.govresearchgate.net The addition of avibactam has been shown to be more potent than ceftibuten alone by 256-fold against ESBL-producing isolates and 128-fold against KPC-producing isolates. researchgate.net
| Inhibitor | Organism/Group | Ceftibuten MIC Alone (µg/mL) | Ceftibuten + Inhibitor MIC (µg/mL) | Fold Reduction in MIC | Reference |
|---|---|---|---|---|---|
| Ledaborbactam | Enterobacterales (UTI isolates) | MIC₉₀: >32 | MIC₉₀: 2 | ≥32 | nih.gov |
| Ledaborbactam | KPC-positive Enterobacterales | Data not specified | MIC₉₀: 2 | Data not specified | venatorx.comnih.gov |
| Ledaborbactam | CTX-M-9 group Enterobacterales | Data not specified | MIC₉₀: 0.25 | Data not specified | venatorx.com |
| Avibactam | ESBL-producing Enterobacterales | MIC₅₀: 32 | MIC₅₀: 0.12 | 256 | researchgate.net |
| Avibactam | KPC-producing Enterobacterales | MIC₅₀: 32 | MIC₅₀: 0.25 | 128 | researchgate.net |
Pharmacodynamic Modeling and Exposure-Effect Relationships in Murine Infection Models
Pharmacodynamic (PD) studies in preclinical models, such as the neutropenic murine thigh infection model, are crucial for defining the exposure-effect relationships of antibiotics. For ceftibuten, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the key PD parameter predicting efficacy. nih.govnih.gov
In a neutropenic murine thigh infection model using various Enterobacterales isolates (including ESBL-producers), the ceftibuten exposures required for bacteriostasis and a 1-log₁₀ CFU/thigh reduction in bacterial burden were determined. nih.govresearchgate.net A sigmoidal Emax model demonstrated that bacteriostasis was achieved with a mean %fT>MIC of 39%, while a 1-log₁₀ CFU reduction required a mean %fT>MIC of 67%. nih.govnih.gov These findings provide specific PD targets for ceftibuten, moving beyond extrapolations from other cephalosporins. nih.gov
When combined with inhibitors, the focus of PD modeling shifts to determining the necessary exposure of the inhibitor to restore the partner drug's efficacy. In studies with ceftibuten-ledaborbactam, a human-simulated regimen of ceftibuten was administered alongside escalating doses of ledaborbactam. venatorx.comoup.com Against ceftibuten-resistant Enterobacterales, ceftibuten monotherapy resulted in bacterial growth similar to untreated controls. venatorx.comoup.com The addition of ledaborbactam restored activity, and the exposure-response was linked to the ledaborbactam fAUC₀₋₂₄/MIC ratio. oup.com The median ledaborbactam fAUC₀₋₂₄/MIC associated with bacteriostasis was found to be 3.59 among individual isolates and 6.92 in a composite model. oup.com
| Compound | Endpoint | Required Pharmacodynamic Index | Value | Reference |
|---|---|---|---|---|
| Ceftibuten (alone) | Bacteriostasis | %fT>MIC | 39% | nih.govnih.gov |
| Ceftibuten (alone) | 1-log₁₀ CFU reduction | %fT>MIC | 67% | nih.govnih.gov |
| Ceftibuten-Ledaborbactam | Bacteriostasis | Ledaborbactam fAUC₀₋₂₄/MIC | 3.59 - 6.92 | oup.com |
In Vitro Studies of Ceftibuten Impact on Host Defense Mechanisms
The interaction between antibiotics and the host immune system is a critical factor in resolving infections. In vitro investigations have been conducted to determine the effect of ceftibuten on the key functions of human polymorphonuclear leukocytes (PMNs), which are essential first-line defenders against bacterial pathogens. karger.comnih.gov
One study evaluated the effects of ceftibuten on PMN chemotaxis, phagocytosis, and chemiluminescence (a measure of oxidant radical production). karger.comkarger.com Human PMNs from healthy donors were incubated with increasing concentrations of ceftibuten, corresponding to 4, 8, and 40 times the MIC for Escherichia coli. nih.gov The highest concentration tested corresponds to the average peak plasma concentration observed in humans. karger.com
The results indicated that ceftibuten, even at concentrations up to 40 times the MIC, did not significantly interfere with the essential functions of PMNs. karger.comnih.govkarger.com Specifically, there was no negative impact on the directional migration (chemotaxis) of these immune cells, nor did it impair their ability to engulf bacteria (phagocytosis) or produce an oxidative burst (chemiluminescence). karger.com This suggests that ceftibuten does not suppress these key host defense mechanisms in vitro. karger.com
| PMN Function | Ceftibuten Concentration (x MIC for E. coli) | Observed Effect | Reference |
|---|---|---|---|
| Chemotaxis (Directional Migration) | Up to 40x MIC | No significant interference | karger.com |
| Phagocytosis (Bacterial Engulfment) | Up to 40x MIC | No significant interference | karger.comnih.gov |
| Chemiluminescence (Oxidative Burst) | Up to 40x MIC | No significant interference | karger.comnih.gov |
Research on Antimicrobial Resistance Development and Mitigation Strategies
Characterization of Bacterial Resistance Mechanisms to Ceftibuten (B193870) and its Combinations
The efficacy of ceftibuten, like other β-lactam antibiotics, is threatened by the emergence and spread of bacterial resistance. The primary mechanisms of resistance involve enzymatic degradation of the antibiotic, alterations in the drug's target sites, and changes in drug influx and efflux.
A significant genetic determinant of resistance to ceftibuten, particularly in Neisseria gonorrhoeae, involves alterations in the penA gene, which encodes for penicillin-binding protein 2 (PBP2). nih.govnih.gov The development of mosaic penA gene sequences, which are created through homologous recombination with penA genes from other commensal Neisseria species, can lead to reduced susceptibility to oral extended-spectrum cephalosporins, including ceftibuten. nih.govnih.govresearchgate.netnih.gov Strains of N. gonorrhoeae harboring these mosaic penA genes have been associated with clinical treatment failures. nih.govresearchgate.netnih.gov For instance, studies have identified N. gonorrhoeae strains with a specific mosaic pattern (pattern X) that exhibit elevated minimum inhibitory concentrations (MICs) to ceftibuten (e.g., 8 mg/L). researchgate.net
Another critical genetic basis for resistance is the acquisition of genes encoding β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. patsnap.commdpi.com Of particular concern is the New Delhi Metallo-β-lactamase (NDM-1), a broad-spectrum β-lactamase that can inactivate a wide range of β-lactam antibiotics, including carbapenems. nih.govmdpi.com Bacteria producing NDM-1 are highly resistant to most β-lactams, posing a significant therapeutic challenge. nih.gov Research into combinations of ceftibuten with β-lactamase inhibitors is a key strategy to combat enzymes like NDM-1. mdpi.com
Beyond the mosaic penA in N. gonorrhoeae, alterations in other penicillin-binding proteins (PBPs) are a crucial resistance mechanism. Ceftibuten exerts its bactericidal action by binding to PBPs, thereby inhibiting the synthesis of the bacterial cell wall. patsnap.com Mutations in the genes encoding these proteins can reduce the binding affinity of the antibiotic, leading to resistance. In Escherichia coli, mutational studies on the combination of ceftibuten and avibactam (B1665839) have predominantly selected for mutants with modifications in ftsI, the gene encoding PBP3. uea.ac.uknih.gov These PBP3 alterations are a notable mechanism of resistance to this specific combination. uea.ac.uknih.gov
Efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, also play a significant role in resistance. mdpi.comwikipedia.orgmdpi.com Overexpression of these pumps can reduce the intracellular concentration of ceftibuten to sub-therapeutic levels. In studies with ceftibuten/avibactam, resistance mutations in Klebsiella pneumoniae and Enterobacter cloacae have been linked to modifications of uptake (porins) and efflux components or their regulatory pathways. uea.ac.uknih.gov For example, the MexAB-OprM efflux pump in Pseudomonas aeruginosa is associated with reduced susceptibility to β-lactams, and its overexpression in conjunction with PBP3 variations can lead to clinical levels of resistance. nih.gov
AmpC β-lactamases are another important cause of resistance to cephalosporins. nih.govmdpi.comcabidigitallibrary.org These enzymes are typically encoded on the chromosome of several Enterobacterales species (e.g., Enterobacter cloacae, Citrobacter freundii, Serratia marcescens) and can be inducible or constitutively hyperproduced. mdpi.com AmpC hyperproduction can also result from mutations in regulatory genes (like ampD) or from the acquisition of plasmid-mediated ampC genes. nih.govcabidigitallibrary.org This hyperproduction leads to the enzymatic degradation of ceftibuten and other cephalosporins. mdpi.com The addition of a β-lactamase inhibitor like avibactam to ceftibuten is designed to counteract this mechanism, as avibactam inhibits Ambler class C (AmpC) β-lactamases, thereby restoring ceftibuten's activity. bohrium.comoup.comasm.org Studies have shown that for isolates with plasmid-encoded AmpC, the addition of an inhibitor can decrease the ceftibuten MIC by over 500-fold. oup.com
Mutational Resistance Studies and Frequency Analysis
To predict the likelihood of resistance development, single-step mutant selection studies are performed. These studies determine the frequency at which resistant mutants emerge upon exposure to an antimicrobial agent. emerypharma.com For the combination of ceftibuten/avibactam, studies on various Enterobacterales species (including those producing AmpC, ESBL, OXA-48, and KPC β-lactamases) have shown that the frequency of single-step mutational resistance is generally low, often around 10⁻⁸, even at low multiples of the MIC. uea.ac.uknih.gov
These studies have identified the specific genetic loci where resistance mutations are most likely to occur. For E. coli, the predominant mutations arise in the ftsI gene, which encodes PBP3. uea.ac.uknih.gov In contrast, for Klebsiella pneumoniae and Enterobacter cloacae, mutations are more commonly found in genes associated with drug uptake and efflux components or their regulators. uea.ac.uknih.gov Structural mutations in the β-lactamase enzymes themselves have also been observed, though less frequently. For instance, specific amino acid substitutions (e.g., Trp105Arg or Ser130Thr) have been identified in KPC enzymes, and an Asn346Trp replacement has been found in AmpC enzymes, although these tend to cause only minor shifts in MIC values. uea.ac.uknih.gov Notably, these studies did not obtain mutants with alterations in ESBL enzymes, suggesting a low risk of ESBLs evolving to confer resistance to the ceftibuten/avibactam combination. uea.ac.uknih.gov
In Vitro Susceptibility Profiling of Ceftibuten against Relevant Bacterial Species
The in vitro activity of ceftibuten, both alone and in combination with β-lactamase inhibitors, has been extensively evaluated against a wide range of clinically relevant bacteria. Susceptibility is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Against Enterobacteriaceae, ceftibuten demonstrates potent activity, with an early study reporting an MIC for 90% of strains (MIC90) of 0.25 µg/mL. nih.govnih.gov However, rising resistance has compromised its utility. The combination with inhibitors like avibactam significantly enhances its spectrum. For example, against a global collection of Enterobacterales from urinary tract infections, ceftibuten-avibactam showed high activity, inhibiting 98.4% of isolates at ≤1 mg/L. nih.gov It was also highly active against isolates with an extended-spectrum β-lactamase (ESBL) phenotype (97.6% inhibited at ≤1 mg/L) and carbapenem-resistant Enterobacterales (CRE) (73.7% inhibited at ≤1 mg/L). nih.gov
The tables below summarize the in vitro activity of ceftibuten and its combinations against various bacterial species from different surveillance studies.
Table 1: In Vitro Activity of Ceftibuten-Avibactam against Enterobacterales from Urinary Tract Infections (2021)
| Organism Group | Agent | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible/Inhibited |
|---|---|---|---|---|
| All Enterobacterales (n=3216) | Ceftibuten-Avibactam | 0.03 | 0.06 | 98.4% (at ≤1 mg/L) |
| Ceftibuten | - | - | 79.5% (at ≤1 mg/L) | |
| ESBL phenotype | Ceftibuten-Avibactam | - | - | 97.6% (at ≤1 mg/L) |
| Multidrug-Resistant (MDR) | Ceftibuten-Avibactam | - | - | 92.1% (at ≤1 mg/L) |
| Carbapenem-Resistant (CRE) | Ceftibuten-Avibactam | - | - | 73.7% (at ≤1 mg/L) |
Table 2: Comparative MIC90 Values of Ceftibuten and Ceftibuten-Avibactam against Resistant Enterobacterales Subsets
| Organism Group | Agent | MIC90 (μg/mL) |
|---|---|---|
| ESBL-producing | Ceftibuten | 32 |
| Ceftibuten-Avibactam | 0.12 | |
| KPC-producing | Ceftibuten | >32 |
| Ceftibuten-Avibactam | 0.25 | |
| OXA-48-like-producing | Ceftibuten | 16 |
| Ceftibuten-Avibactam | 0.25 |
Ceftibuten is also active against key respiratory pathogens. Against Haemophilus influenzae and pathogenic Neisseria spp., the MIC90 is typically very low (≤0.06 µg/mL). nih.gov It also inhibits most β-hemolytic Streptococcus spp. nih.gov However, its activity against Streptococcus pneumoniae can be variable, particularly against penicillin-resistant strains. nih.govclinician.com
Research on Overcoming Established Resistance Mechanisms
The primary strategy to overcome established resistance mechanisms to ceftibuten is its combination with β-lactamase inhibitors (BLIs). mdpi.comharvard.edu These inhibitors bind to and inactivate β-lactamase enzymes, thereby protecting ceftibuten from degradation and restoring its antibacterial activity. bohrium.comoup.comasm.org
Several BLIs are being developed for oral administration with ceftibuten, including avibactam, ledaborbactam, and xeruborbactam. bohrium.comoup.comasm.org
Avibactam: This non-β-lactam inhibitor is effective against a broad range of enzymes, including Ambler class A (like KPCs and ESBLs), class C (AmpC), and some class D (like OXA-48) β-lactamases. bohrium.comoup.comasm.org The combination of ceftibuten-avibactam has demonstrated potent in vitro activity against multidrug-resistant Enterobacterales, including those producing ESBLs and KPCs, making it a potential oral treatment option for complicated urinary tract infections (cUTIs). bohrium.comoup.comnih.govresearchgate.net
Ledaborbactam: Ceftibuten-ledaborbactam has also shown potent activity against multidrug-resistant and ESBL-positive clinical isolates of Enterobacterales. asm.org It effectively inhibits the majority of MDR isolates, including those resistant to other oral agents like trimethoprim-sulfamethoxazole and levofloxacin. asm.org
Xeruborbactam: This broad-spectrum inhibitor, when combined with ceftibuten, shows activity against isolates producing ESBLs and all major carbapenemase classes, including metallo-β-lactamases (MBLs) like NDM-1, which are not inhibited by avibactam. oup.com This gives the ceftibuten-xeruborbactam combination a particularly broad antimicrobial profile. oup.com
These combinations represent a critical carbapenem-sparing strategy, offering an oral step-down therapy option for infections caused by highly resistant Gram-negative bacteria that might otherwise require intravenous carbapenems. bohrium.comoup.com
Future Directions and Emerging Research Avenues for 7432 S Trans Sodium Salt Analogues
Development of Advanced Spectroscopic Techniques for Mechanistic Elucidation
Advanced spectroscopic methods are pivotal for understanding the mechanism of action of cephalosporins and their analogues at a molecular level. While traditional techniques like UV-Visible spectrophotometry are widely used for routine analysis and quantification of cephalosporins sciepub.comresearchgate.net, future research will necessitate the application and refinement of more sophisticated methods to elucidate complex mechanistic details.
Future research should focus on:
High-Resolution Mass Spectrometry (HR-MS): To identify and characterize metabolites and degradation products, providing insights into the metabolic fate and stability of new analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as multidimensional NMR, can be used to study the conformational changes of both the antibiotic and its target proteins, like penicillin-binding proteins (PBPs), upon binding. This can help in understanding the structural basis of their interaction and in designing more potent inhibitors.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS): These techniques can provide vibrational information about the molecule, allowing for the study of drug-target interactions in a more complex biological environment, and can be used to monitor the changes in bacterial cells upon antibiotic treatment.
Circular Dichroism (CD) Spectroscopy: To study the stereochemistry and conformational changes of both the drug and the target protein, which is crucial for understanding the specificity and affinity of their interaction nih.gov.
| Spectroscopic Technique | Application in Cephalosporin (B10832234) Analogue Research | Potential Insights |
| High-Resolution Mass Spectrometry (HR-MS) | Identification of metabolites and degradation products. | Understanding of metabolic pathways and compound stability. |
| Nuclear Magnetic Resonance (NMR) | Studying drug-target (e.g., PBP) interactions and conformational changes. | Elucidation of the structural basis for antibiotic activity. |
| Raman Spectroscopy/SERS | Monitoring molecular vibrations and drug-target interactions in situ. | Real-time observation of antibiotic effects on bacterial cells. |
| Circular Dichroism (CD) | Analysis of stereochemistry and conformational changes upon binding. | Understanding the specificity and affinity of drug-target interactions. |
Exploration of Novel β-Lactamase Inhibitor Combinations and Their Pharmacodynamics
The emergence of β-lactamase-producing bacteria is a major cause of resistance to β-lactam antibiotics, including cephalosporins. Combining Ceftibuten (B193870) analogues with β-lactamase inhibitors (BLIs) is a promising strategy to overcome this resistance.
A key area of current research is the combination of Ceftibuten with Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor nih.govoup.comoup.com. This combination has shown wide activity against strains with Extended-Spectrum β-Lactamases (ESBLs) and serine carbapenemases oup.comoup.com.
Future research in this area should include:
Screening for new BLIs: The discovery and development of novel BLIs with a broader spectrum of activity against different classes of β-lactamases is essential nih.gov.
Pharmacodynamic (PD) studies: In-depth PD studies are needed to optimize the dosing regimens of combination therapies to maximize efficacy and minimize the selection of resistant mutants. The pharmacodynamic driver for Ceftibuten is the free drug time above the minimum inhibitory concentration (fT > MIC) nih.gov.
Investigating novel combinations: Exploring combinations of Ceftibuten analogues with other classes of antibiotics or with non-antibiotic adjuvants that can enhance their activity or overcome resistance mechanisms.
| β-Lactamase Inhibitor | Mechanism of Action | Combination Potential with Ceftibuten Analogues |
| Avibactam | Covalent, reversible, non-β-lactam inhibitor of class A, C, and some D β-lactamases selleckchem.com. | Currently in clinical trials with Ceftibuten, showing broad activity against ESBLs and serine carbapenemases oup.comoup.com. |
| Clavulanic Acid | Irreversible inhibitor of many class A β-lactamases selleckchem.com. | Potential for combination, but may be less effective against newer, inhibitor-resistant β-lactamases nih.gov. |
| Sulbactam | Irreversible β-lactamase inhibitor . | Could be explored in combination with new Ceftibuten analogues. |
| Tazobactam | Inhibitor of many class A β-lactamases sigmaaldrich.com. | Often used in combination with other β-lactams; its potential with Ceftibuten analogues warrants investigation. |
Research into Degradation Pathways and their Implications for Compound Stability and Efficacy
The chemical stability of cephalosporins is a critical factor for their therapeutic efficacy. Degradation can lead to a loss of antimicrobial activity and the formation of potentially immunogenic products. For Ceftibuten, a known degradation pathway is the isomerization from the active cis-isomer to the less active trans-isomer, which is catalyzed by albumin in human serum fda.govdrugbank.comnih.govvcu.edu.
Other common degradation pathways for cephalosporins include the hydrolysis of the β-lactam ring, which can be influenced by pH and temperature nih.gov. The degradation of Cefaclor, another oral cephalosporin, in acidic conditions involves the contraction of the cephem ring to a five-membered thiazole (B1198619) ring bohrium.com.
Future research should aim to:
Elucidate the degradation pathways of new analogues: A thorough understanding of the degradation mechanisms is essential for designing more stable compounds.
Develop formulation strategies to enhance stability: This could include the use of stabilizing excipients, pH modifiers, or novel drug delivery systems.
Investigate the immunological consequences of degradation products: It is important to assess whether any degradation products could elicit an allergic response.
Investigation of Less Common Resistance Mechanisms and Adaptive Responses in Bacteria
While β-lactamase production is the most common mechanism of resistance to cephalosporins, bacteria can develop other, less common resistance mechanisms. Understanding these adaptive responses is crucial for the development of next-generation antibiotics.
Studies on resistance to the Ceftibuten/Avibactam combination have revealed several non-β-lactamase-mediated resistance mechanisms in Enterobacterales nih.govoup.comoup.com. These include:
Mutations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for β-lactam antibiotics nih.govoup.com.
Alterations in outer membrane permeability: Changes in porin channels can restrict the entry of the antibiotic into the bacterial cell.
Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the antibiotic out of the cell.
Future research should focus on:
Genomic and transcriptomic studies: To identify the genetic basis of these adaptive resistance mechanisms.
Structural biology: To understand how mutations in target proteins affect antibiotic binding.
Development of efflux pump inhibitors: To be used in combination with Ceftibuten analogues to overcome this resistance mechanism.
Design and Synthesis of Next-Generation Ceftibuten Analogues for Enhanced Activity
The design and synthesis of new Ceftibuten analogues with improved properties is the ultimate goal of this research. The focus should be on developing compounds with:
Enhanced activity against resistant pathogens: This can be achieved by modifying the chemical structure to evade resistance mechanisms, such as by designing molecules that are poor substrates for β-lactamases or that have a higher affinity for mutated PBPs.
Improved pharmacokinetic properties: This includes better oral bioavailability, a longer half-life, and favorable tissue distribution.
Increased stability: Designing analogues that are more resistant to chemical degradation, including isomerization and hydrolysis.
The development of fourth and fifth-generation cephalosporins provides valuable insights into the design of next-generation compounds. For example, fourth-generation cephalosporins have an extra ammonium (B1175870) group that allows for better penetration through the outer membrane of Gram-negative bacteria drugs.com. The fifth-generation cephalosporin, Ceftaroline, is active against methicillin-resistant Staphylococcus aureus (MRSA) drugs.com.
Future design strategies for Ceftibuten analogues could involve:
Modification of the C-7 side chain: To enhance affinity for PBPs and improve stability against β-lactamases.
Alteration of the C-3 side chain: To modulate pharmacokinetic properties and antibacterial spectrum.
Synthesis of hybrid molecules: Combining the cephalosporin core with other pharmacophores to create molecules with dual modes of action.
Q & A
Q. What are the recommended methods for synthesizing and characterizing 7432-S-trans sodium salt in laboratory settings?
To synthesize this compound, a controlled reaction environment is critical. Use inert atmospheres (e.g., argon) to prevent oxidation, and employ stoichiometric ratios of precursors (e.g., sodium hydroxide and sulfonic acid derivatives). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation . For reproducibility, document reaction parameters (temperature, pH, solvent polarity) meticulously, as slight deviations may alter isomer ratios .
Q. How can researchers ensure experimental repeatability when studying this compound’s physicochemical properties?
Standardize protocols for sample preparation (e.g., lyophilization to remove residual solvents) and calibrate instruments (e.g., UV-Vis spectrophotometers) using certified reference materials. Include negative controls (e.g., solvent-only samples) to isolate artifacts. Cross-validate results with multiple analytical techniques (e.g., dynamic light scattering for particle size and X-ray diffraction for crystallinity) to mitigate method-specific biases .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
Discrepancies often arise from variability in impurity profiles or isomer ratios. Conduct batch-to-batch purity analysis using tandem mass spectrometry (LC-MS/MS) to identify trace contaminants. Compare studies using meta-analysis frameworks (e.g., PRISMA guidelines) to isolate confounding variables (e.g., cell line specificity, dosage regimes). For in vitro studies, validate findings with orthogonal assays (e.g., enzymatic activity vs. gene expression profiling) .
Q. How can computational modeling optimize the synthesis of this compound while minimizing isomerization risks?
Use density functional theory (DFT) to predict energy barriers for isomerization pathways under varying conditions (e.g., pH, temperature). Molecular dynamics simulations can model solvent-solute interactions to identify stabilizing agents (e.g., crown ethers). Validate predictions with small-scale pilot reactions monitored via real-time infrared spectroscopy (FTIR) to track intermediate formation .
Q. What methodological gaps exist in assessing this compound’s stability under physiological conditions?
Current stability studies often lack simulated biological matrices (e.g., plasma or lysosomal fluid). Design accelerated stability tests using biorelevant media (pH 1.2–7.4) and monitor degradation products via liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF). Incorporate kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under storage conditions .
Methodological Frameworks
- For data validation : Adopt a tiered approach: Tier 1 (analytical validation), Tier 2 (biological replication), and Tier 3 (independent lab verification) .
- For experimental design : Use factorial designs (e.g., Box-Behnken) to evaluate interactions between synthesis parameters (e.g., temperature, catalyst concentration) and product yield .
Key Research Gaps
- Mechanistic studies : Elucidate the compound’s interaction with membrane transporters using surface plasmon resonance (SPR) .
- Toxicological profiling : Conduct organ-on-chip assays to assess tissue-specific cytotoxicity beyond traditional cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
